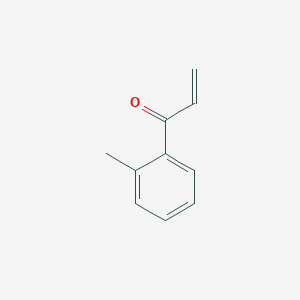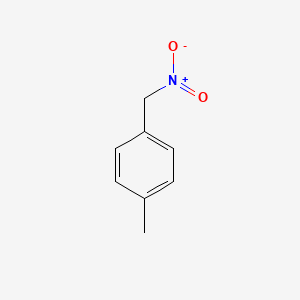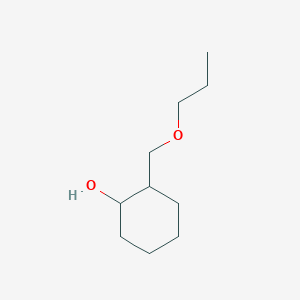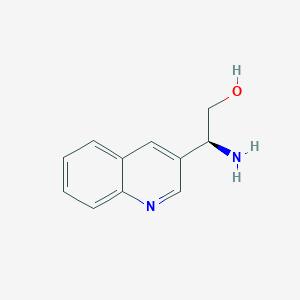![molecular formula C12H12F3NO B13618377 2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone CAS No. 124004-76-8](/img/structure/B13618377.png)
2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one typically involves the reaction of 2-(pyrrolidin-1-yl)benzaldehyde with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive trifluoroacetic anhydride.
化学反应分析
Types of Reactions
2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
科学研究应用
2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
The mechanism of action of 2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pyrrolidine ring can also contribute to the compound’s overall biological activity by influencing its three-dimensional structure and interaction with target molecules .
相似化合物的比较
Similar Compounds
2,2,2-trifluoro-1-(pyrrolidin-3-yl)ethan-1-ol hydrochloride: This compound features a similar trifluoromethyl group but differs in the position of the pyrrolidine ring and the presence of a hydroxyl group.
1-Trifluoroacetyl piperidine: This compound has a piperidine ring instead of a pyrrolidine ring, which can lead to different chemical and biological properties.
Uniqueness
2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one is unique due to its specific combination of a trifluoromethyl group and a pyrrolidine ring attached to a phenyl ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
124004-76-8 |
|---|---|
分子式 |
C12H12F3NO |
分子量 |
243.22 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(2-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)11(17)9-5-1-2-6-10(9)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2 |
InChI 键 |
ADZGDKKHWNWCLL-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=CC=C2C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


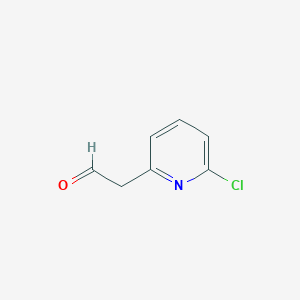

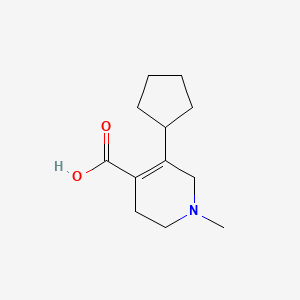


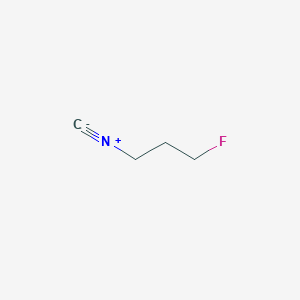
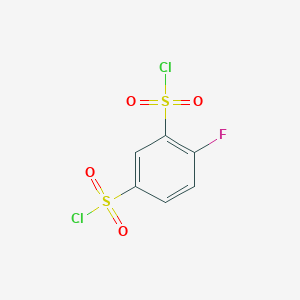
![3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13618332.png)


